molecular formula C21H19N3O2S B2704595 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-71-8

7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2704595
CAS RN: 941897-71-8
M. Wt: 377.46
InChI Key: NCQZBVSFEWFGNR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as thiazolopyridazines . These compounds are characterized by a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) fused to a pyridazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms).


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions involving the formation of the thiazole and pyridazine rings . The methoxyphenyl and methylbenzyl groups would likely be added in subsequent steps.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused thiazole and pyridazine rings, with the methoxyphenyl and methylbenzyl groups attached at specific positions on the rings. The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Scientific Research Applications

These applications highlight the versatility and potential of 2-(4-methoxyphenyl)benzothiazole in various scientific domains. Further research and development could uncover additional uses and enhance our understanding of its properties . If you need more information or have any other queries, feel free to ask! 😊

properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-6-4-5-7-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-8-10-17(26-3)11-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZBVSFEWFGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

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